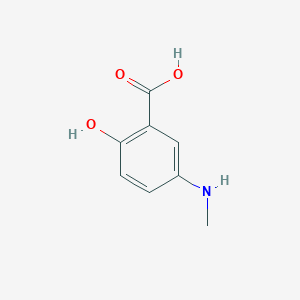

2-Hydroxy-5-(methylamino)benzoic acid

Description

2-Hydroxy-5-(methylamino)benzoic acid is a salicylic acid derivative characterized by a hydroxy group at position 2, a methylamino group (-NHCH₃) at position 5, and a carboxylic acid group at position 1. The methylamino group introduces basicity and hydrogen-bonding capacity, which may influence solubility, pharmacokinetics, and target interactions.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-hydroxy-5-(methylamino)benzoic acid |

InChI |

InChI=1S/C8H9NO3/c1-9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12) |

InChI Key |

VPYKBNTWFMYPKE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-5-(methylamino)benzoic acid involves the conversion of 2-chloro-5-nitrobenzoic acid to 2-hydroxy-5-nitrobenzoic acid using aqueous potassium hydroxide (KOH) solution. This is followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . Another method involves the protection, condensation, and hydrolysis steps to achieve the desired product .

Industrial Production Methods

Industrial production of 2-Hydroxy-5-(methylamino)benzoic acid typically involves large-scale synthesis protocols that ensure high yield and purity. The use of green chemistry approaches, such as one-pot synthesis, is becoming increasingly popular due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(methylamino)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of nitro groups.

Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-5-(methylamino)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid . This mechanism is similar to that of other aminosalicylic acids, which are known to exhibit bacteriostatic effects against Mycobacterium tuberculosis.

Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

- 5-Methoxysalicylic Acid (5-MSA) Structure: 2-hydroxy-5-methoxybenzoic acid. The methoxy (-OCH₃) group is electron-donating, reducing the acidity of the phenolic -OH compared to the methylamino group in the target compound. Lower acidity may decrease solubility in basic environments but improve lipophilicity .

- 5-Nitro Derivatives (e.g., 2-Methylamino-5-nitrobenzoic Acid) The nitro (-NO₂) group is strongly electron-withdrawing, increasing the acidity of the phenolic -OH. This enhances solubility in polar solvents and may affect binding to metal ions or enzymes .

- 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid The trifluoromethoxy (-OCF₃) group is highly electronegative, lowering electron density on the aromatic ring. This increases stability against metabolic degradation but reduces solubility in aqueous media compared to the methylamino group .

Physicochemical and Computational Comparisons

Electronic Properties

- DFT Studies Computational analyses (e.g., using Multiwfn) reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the HOMO-LUMO gap, increasing reactivity. The methylamino group, being electron-donating, may stabilize the HOMO, affecting charge transfer interactions .

Lipophilicity and Bioavailability

- LogP Values The methylamino group (LogP ~0.5) increases hydrophilicity compared to methoxy (LogP ~1.2) or trifluoromethoxy (LogP ~2.0) groups. This balance enhances membrane permeability while maintaining solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.